5-(3-Cyclohexylpropyl)-1,3,4-thiadiazol-2-amine
Description
5-(3-Cyclohexylpropyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclohexylpropyl chain at the 5-position and an amine group at the 2-position. Its molecular formula is C₁₁H₁₉N₃S, with a molecular weight of 225.35 g/mol. The compound is characterized by its bulky, lipophilic cyclohexylpropyl substituent, which enhances steric hindrance and may influence solubility, stability, and biological interactions . It has been listed in commercial catalogs (e.g., CymitQuimica) but is currently discontinued, limiting its availability for research .
Structure
3D Structure
Properties
IUPAC Name |
5-(3-cyclohexylpropyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c12-11-14-13-10(15-11)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIONDLSQMDMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyclohexylpropyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyclohexylpropylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(3-Cyclohexylpropyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity:
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 5-(3-Cyclohexylpropyl)-1,3,4-thiadiazol-2-amine exhibit significant activity against a range of bacteria and fungi. For instance, a study demonstrated that certain thiadiazole derivatives inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Anticancer Properties:
Another promising application of thiadiazole derivatives is in cancer treatment. Some studies have reported that compounds with a similar structure to this compound can induce apoptosis in cancer cells. For example, research has shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .
Anti-inflammatory Effects:
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds related to this compound have demonstrated the ability to reduce inflammation markers in vitro and in vivo. This suggests potential therapeutic uses in treating inflammatory diseases such as arthritis .
Agricultural Applications
Pesticidal Activity:
Research has highlighted the potential use of thiadiazole derivatives as agrochemicals. Compounds like this compound could serve as effective pesticides due to their ability to disrupt the metabolic processes of pests. Studies have shown that similar compounds exhibit insecticidal activity against common agricultural pests .
Herbicidal Properties:
In addition to pest control, thiadiazole derivatives may also possess herbicidal properties. Some research indicates that these compounds can inhibit the growth of specific weed species without adversely affecting crop plants, making them valuable in agricultural weed management strategies .
Materials Science Applications
Polymer Chemistry:
Thiadiazole compounds are being explored for their role in polymer science due to their unique electronic properties. The incorporation of thiadiazole moieties into polymer matrices can enhance conductivity and thermal stability. Research is ongoing into the synthesis of polymers containing this compound for applications in electronic devices and sensors .
Case Studies and Research Findings
Several case studies illustrate the practical applications of thiadiazole derivatives:
Mechanism of Action
The mechanism of action of 5-(3-Cyclohexylpropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in 1,3,4-Thiadiazol-2-amines
Phenylpropyl Derivatives
Compounds such as 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine (C₁₇H₁₆ClN₃S, MW: 329.85 g/mol) and its analogs (e.g., fluoro-, methoxy-substituted) share a similar backbone but replace the cyclohexyl group with aromatic substituents. Key differences include:
- Synthesis Yields : Phenylpropyl derivatives are synthesized via condensation of phenylbutyric acid and thiosemicarbazide in POCl₃, achieving yields of 65–74% .
- Physical Properties : Melting points range from 93°C (methoxy-substituted) to 147°C (chloro-substituted), reflecting reduced lipophilicity compared to the cyclohexylpropyl analog .
Cyclopropyl Derivatives
Examples include 5-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine (C₆H₉N₃S, MW: 155.22 g/mol) and 5-cyclopropyl-1,3,4-thiadiazol-2-amine (synthesized from cyclopropanecarboxylic acid and thiosemicarbazide). These feature smaller, less lipophilic substituents:
Core Heterocycle Variations
1,2,4-Thiadiazol-5-amines
Compounds like 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (C₁₅H₁₆N₄OS, MW: 312.38 g/mol) differ in the thiadiazole ring substitution pattern (1,2,4 vs. 1,3,4). These analogs are macrofilaricidal agents with yields of 13–71% and purities >92% .
Thiadiazole-Oxadiazole Hybrids
Hybrid structures (e.g., N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ) combine thiadiazole with oxadiazole moieties, showing cytotoxic activity but differing significantly in electronic properties and synthetic pathways .
Key Findings and Implications
Substituent Effects : The cyclohexylpropyl group confers high lipophilicity and steric bulk, which may improve membrane permeability and metabolic stability but reduce aqueous solubility compared to phenyl or cyclopropyl analogs.
Synthetic Accessibility : Phenylpropyl derivatives are more synthetically accessible (higher yields) and better characterized biologically, while cyclohexylpropyl analogs face availability challenges.
Therapeutic Potential: Thiadiazol-2-amines with aromatic substituents show promise in CNS disorders and oncology, suggesting that the cyclohexylpropyl variant warrants further bioactivity screening .
Biological Activity
5-(3-Cyclohexylpropyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves cyclization reactions starting from thiosemicarbazide and appropriate carboxylic acids. The structural integrity of the compound can be confirmed through spectroscopic methods such as NMR and IR spectroscopy. The presence of the thiadiazole ring is crucial as it contributes to the compound's biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance, derivatives have shown to increase the Bax/Bcl-2 ratio in cancer cell lines such as HepG2 and MCF-7, leading to enhanced apoptosis through the intrinsic pathway by activating caspase 9 levels .
Antimicrobial Properties
The antimicrobial efficacy of thiadiazole derivatives has been widely documented. Studies have shown that certain derivatives demonstrate potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Effects
Thiadiazole derivatives have been explored for their anti-inflammatory properties. The selective inhibition of cyclooxygenase enzymes (COX-2) by these compounds suggests their potential in treating inflammatory conditions while minimizing side effects associated with traditional anti-inflammatory drugs .
Study 1: Anticancer Evaluation
A study focusing on a series of thiadiazole derivatives including this compound revealed that these compounds significantly inhibited cell proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of several thiadiazole derivatives against common pathogens. The results indicated that this compound exhibited notable antibacterial activity with MIC values lower than those of conventional antibiotics .
Data Tables
Q & A
Basic: What established synthetic routes are available for 5-(3-Cyclohexylpropyl)-1,3,4-thiadiazol-2-amine?
Answer: The synthesis typically involves cyclization of appropriate precursors. A common method includes reacting a cyclohexylpropyl-containing carboxylic acid derivative (e.g., 3-cyclohexylpropanoic acid) with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) under reflux (75–90°C for 0.75–4 hours). Post-reaction, the product is precipitated by pH adjustment (e.g., ammonia solution) and purified via recrystallization from ethanol or DMSO/water mixtures .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer: Key techniques include:
- FT-IR : Identifies functional groups (e.g., -NH stretching at ~3250 cm⁻¹, C=N in thiadiazole at ~1560–1600 cm⁻¹, and C-S-C at ~695 cm⁻¹) .
- ¹H-NMR : Confirms aliphatic/aromatic proton environments (e.g., cyclohexylpropyl -CH₂- signals at δ 2.1–3.0 ppm) and amine protons (δ ~7.0–8.0 ppm) .
- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N, and S percentages .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer: Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst Use : Acid catalysts (e.g., H₂SO₄) or iodine in KI can accelerate ring closure .
- Temperature Control : Maintaining 75–90°C minimizes side reactions like hydrolysis . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer: Contradictions may arise from variations in substituents, assay conditions, or target specificity. Strategies include:
- Comparative Structural Analysis : Correlate activity with substituent electronic/steric effects (e.g., cyclohexyl vs. phenyl groups altering enzyme binding) .
- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized protocols .
- Target Validation : Confirm biological targets (e.g., kinase inhibition assays) using knockout models or competitive binding studies .
Advanced: What computational approaches aid in studying structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Predict binding modes to targets like bacterial enzymes or cancer-related kinases .
- QSAR Modeling : Relate substituent properties (e.g., logP, polar surface area) to activity trends .
- Quantum Mechanics (QM) : Calculate electronic parameters (e.g., HOMO-LUMO gaps) to explain reactivity differences .
Basic: What are common biological targets for thiadiazole derivatives like this compound?
Answer: Thiadiazoles often target:
- Enzymes : Kinases (cancer), β-lactamases (antibiotic resistance), or acetylcholinesterase (neurodegeneration) .
- Microbial Pathways : Disrupt cell wall synthesis in bacteria/fungi .
- Receptors : GPCRs or ion channels due to hydrogen-bonding capabilities .
Advanced: What strategies enable regioselective functionalization of the thiadiazole core?
Answer:
- Directed Metalation : Use directing groups (e.g., -NH₂) to selectively introduce substituents at C-5 .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids for aryl/heteroaryl additions .
- Protection/Deprotection : Temporarily block reactive sites (e.g., -NH₂ with Boc groups) during synthesis .
Advanced: How is X-ray crystallography used to resolve the compound’s structure?
Answer: Single-crystal X-ray diffraction determines:
- Bond Lengths/Angles : Confirms thiadiazole ring planarity and cyclohexylpropyl conformation .
- Hydrogen Bonding : Identifies N–H···N interactions stabilizing crystal packing .
- Torsional Angles : Reveals steric effects of bulky substituents on molecular geometry .
Basic: What are the solubility and stability profiles of this compound?
Answer:
- Solubility : Moderately soluble in DMSO, ethanol; poorly soluble in water. Cyclohexyl groups enhance lipid solubility .
- Stability : Stable under inert atmospheres but susceptible to oxidation in acidic/basic conditions. Store at –20°C in amber vials .
Advanced: How can purification challenges due to by-products be mitigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
